molecular formula C14H20N4 B13060842 1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine CAS No. 851208-09-8

1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine

Cat. No.: B13060842
CAS No.: 851208-09-8
M. Wt: 244.34 g/mol
InChI Key: FMUCGJYSIRXJAW-UHFFFAOYSA-N
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Description

1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine typically involves the condensation of 2,6-dimethylimidazo[1,2-a]pyridine with piperazine. This reaction can be facilitated by using a suitable solvent such as acetonitrile and heating the mixture to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions, which are efficient for synthesizing complex heterocyclic structures. These methods often utilize readily available starting materials and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its use in developing new drugs for treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazo[1,2-a]pyridine core with a piperazine moiety allows for diverse chemical modifications and potential therapeutic applications .

Properties

CAS No.

851208-09-8

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

2,6-dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H20N4/c1-11-3-4-14-16-12(2)13(18(14)9-11)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3

InChI Key

FMUCGJYSIRXJAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CN3CCNCC3)C)C=C1

Origin of Product

United States

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